Sodium furan-3-sulfinate
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Overview
Description
Sodium furan-3-sulfinate is an organosulfur compound that features a furan ring substituted with a sulfinic acid group, which is then neutralized with sodium This compound is part of the broader class of sodium sulfinates, which are known for their versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium furan-3-sulfinate typically involves the sulfonylation of furan derivatives. One common method is the reaction of furan with sulfur dioxide and a base, followed by neutralization with sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated control systems can help maintain optimal reaction conditions, reducing the risk of side reactions and improving the overall quality of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium furan-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Thiols or sulfides
Substitution: Various sulfonylated organic compounds
Scientific Research Applications
Sodium furan-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.
Biology: It can be used to modify biomolecules, such as proteins and peptides, to study their function and interactions.
Industry: It is used in the production of specialty chemicals, including dyes, agrochemicals, and materials for electronic applications.
Mechanism of Action
The mechanism by which sodium furan-3-sulfinate exerts its effects typically involves the formation of sulfonyl radicals or anions, which can then react with various substrates. These reactions often proceed through radical or nucleophilic pathways, depending on the specific conditions and reagents used. The molecular targets and pathways involved can vary widely, but they generally include the formation of carbon-sulfur bonds, which are crucial for the synthesis of many organosulfur compounds.
Comparison with Similar Compounds
Sodium furan-3-sulfinate can be compared with other sodium sulfinates, such as:
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness
What sets this compound apart is its furan ring, which imparts unique electronic and steric properties. This makes it particularly useful in reactions where the aromaticity and heterocyclic nature of the furan ring can influence the outcome. Additionally, the presence of the furan ring can enhance the compound’s reactivity and selectivity in certain synthetic applications.
List of Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
- Sodium trifluoromethanesulfinate
These compounds share the sulfinic acid functional group but differ in their organic substituents, which can significantly impact their reactivity and applications.
Properties
Molecular Formula |
C4H3NaO3S |
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Molecular Weight |
154.12 g/mol |
IUPAC Name |
sodium;furan-3-sulfinate |
InChI |
InChI=1S/C4H4O3S.Na/c5-8(6)4-1-2-7-3-4;/h1-3H,(H,5,6);/q;+1/p-1 |
InChI Key |
KZYDPNVKJXNQRL-UHFFFAOYSA-M |
Canonical SMILES |
C1=COC=C1S(=O)[O-].[Na+] |
Origin of Product |
United States |
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